molecular formula C16H20N4O4S B3495394 2-({1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}sulfonyl)acetamide

2-({1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}sulfonyl)acetamide

Cat. No.: B3495394
M. Wt: 364.4 g/mol
InChI Key: SSKGAMNLVQBMFJ-UHFFFAOYSA-N
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Description

The compound “2-({1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}sulfonyl)acetamide” is a complex organic molecule. It contains a benzimidazole ring, which is a fused benzene and imidazole ring, and a piperidine ring, which is a six-membered ring with one nitrogen atom .


Molecular Structure Analysis

The molecular formula of this compound is C15H18N4O2S. It has a molecular weight of 318.4 g/mol. The structure includes a benzimidazole ring and a piperidine ring, both of which are common structures in medicinal chemistry .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 318.4 g/mol. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4. It has a rotatable bond count of 5. The topological polar surface area is 107 Ų .

Mechanism of Action

While the exact mechanism of action for this compound isn’t available, similar compounds have been found to inhibit dihydrofolate reductase (DHFR), which is a key enzyme involved in the synthesis of nucleotides and thus DNA replication .

Future Directions

The compound and its derivatives could potentially be explored for their biological activities. Given the known activities of similar compounds, it could be of interest in the fields of medicinal chemistry and drug discovery .

Properties

IUPAC Name

2-[1-(2-oxo-2-piperidin-1-ylethyl)benzimidazol-2-yl]sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O4S/c17-14(21)11-25(23,24)16-18-12-6-2-3-7-13(12)20(16)10-15(22)19-8-4-1-5-9-19/h2-3,6-7H,1,4-5,8-11H2,(H2,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSKGAMNLVQBMFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CN2C3=CC=CC=C3N=C2S(=O)(=O)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-({1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}sulfonyl)acetamide
Reactant of Route 2
2-({1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}sulfonyl)acetamide
Reactant of Route 3
2-({1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}sulfonyl)acetamide
Reactant of Route 4
2-({1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}sulfonyl)acetamide
Reactant of Route 5
2-({1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}sulfonyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-({1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}sulfonyl)acetamide

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